molecular formula C17H15F2NO4S B3386691 N-(4-Difluoromethylsulfanyl-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide CAS No. 748776-66-1

N-(4-Difluoromethylsulfanyl-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide

Cat. No. B3386691
CAS RN: 748776-66-1
M. Wt: 367.4 g/mol
InChI Key: KEBUJXLZWICTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Difluoromethylsulfanyl-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide, commonly known as DMS-1, is a novel small molecule compound that has been extensively studied for its potential use as an anticancer agent. The compound has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.

Mechanism of Action

The exact mechanism of action of DMS-1 is not fully understood. However, it has been suggested that DMS-1 inhibits the activity of the enzyme thioredoxin reductase (TrxR), which is involved in regulating the cellular redox state. Inhibition of TrxR activity leads to an increase in reactive oxygen species (ROS) levels, which in turn leads to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMS-1 has been found to exhibit potent cytotoxicity against cancer cells. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, DMS-1 has been found to inhibit the growth of cancer cells in animal models. In addition, DMS-1 has been found to increase ROS levels, leading to DNA damage and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMS-1 is its potent cytotoxicity against cancer cells. It has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of DMS-1 is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of DMS-1 as an anticancer agent. One potential direction is to investigate the combination of DMS-1 with other anticancer agents to enhance its efficacy. Another direction is to investigate the use of DMS-1 in combination with radiation therapy or immunotherapy for the treatment of cancer. Moreover, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of DMS-1 in vivo, as well as its toxicity and safety profile.

Scientific Research Applications

DMS-1 has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, DMS-1 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, DMS-1 has been found to inhibit the growth of cancer cells in animal models.

properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4S/c1-23-15-8-11(9-21)2-7-14(15)24-10-16(22)20-12-3-5-13(6-4-12)25-17(18)19/h2-9,17H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBUJXLZWICTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Difluoromethylsulfanyl-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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